2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide
Description
This compound is a piperazine-based α-ketoamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) moiety and a 4-fluorobenzyl substituent. The 4-fluorobenzyl group may influence metabolic stability and target selectivity due to the electron-withdrawing fluorine atom .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c22-17-4-1-15(2-5-17)12-23-20(26)21(27)25-9-7-24(8-10-25)13-16-3-6-18-19(11-16)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGNSMNGGQXLIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and D3 dopamine receptors located in the striatum of the brain and the cortical and limbic pathways . These receptors play a crucial role in regulating movement and cognitive functions.
Mode of Action
The compound acts as a dopamine receptor agonist , stimulating the D2 and D3 receptors in the brain. This stimulation mimics the action of dopamine, a neurotransmitter that is often deficient in conditions like Parkinson’s disease. The activation of these receptors leads to a series of changes in the neuronal firing patterns and neurotransmitter release.
Biochemical Pathways
Upon activation of the D2 and D3 receptors, the compound influences several biochemical pathways. Primarily, it modulates the dopaminergic transmission pathway, enhancing the dopaminergic signaling which is often impaired in neurodegenerative disorders.
Pharmacokinetics
The compound exhibits rapid oral absorption with a Tmax of 1 hour. It has a low plasma protein binding rate, suggesting a high degree of bioavailability. The compound has a half-life (t1/2) of 1.7 to 6.9 hours. It is metabolized into two types of metabolites, a monohydroxy derivative and a dihydroxy derivative. About 68% of the absorbed compound is excreted in the form of these metabolites through the kidneys within 24 hours, with complete clearance by 48 hours. Approximately 25% is excreted via the bile.
Result of Action
The activation of the D2 and D3 receptors by the compound results in improved motor and cognitive functions, similar to the effects of dopamine. It also enhances peripheral blood circulation, which can be beneficial in conditions like intermittent claudication.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics. As it has a low plasma protein binding rate, it is less likely to interact with other drugs. Caution should be exercised in patients with circulatory failure or acute myocardial infarction.
Biological Activity
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₁N₃O₃
- Molecular Weight : 345.35 g/mol
The compound is believed to act through multiple pathways:
- Receptor Interaction : It may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and anxiety disorders.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.
1. Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance:
- Case Study : A derivative similar to this compound showed cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
2. Neuropharmacological Effects
The piperazine moiety is known for its neuroactive properties:
- Research Findings : In animal models, the compound exhibited anxiolytic and antidepressant-like effects, potentially through modulation of serotonin and dopamine pathways.
3. Antimicrobial Activity
Some studies have indicated that compounds with similar structures possess antimicrobial properties:
- Table 1: Antimicrobial Activity Comparison
| Compound | Target Organisms | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This Compound | C. albicans | 12 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Metabolism : Studies suggest hepatic metabolism, primarily involving cytochrome P450 enzymes.
Toxicity Profile
Toxicological assessments are critical for evaluating safety:
- Findings : Preliminary toxicity studies indicate low acute toxicity in rodent models, but further long-term studies are necessary to assess chronic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound shares structural homology with several α-ketoamides and acetamide derivatives. Key analogs and their differences are summarized below:
Key Observations :
- Substituent Effects : The 4-fluorobenzyl group in the target compound may enhance metabolic stability compared to phenyl analogs (e.g., 4q) due to reduced susceptibility to oxidative metabolism .
- Piperazine Role : Piperazine-containing analogs (e.g., compound 47) show enhanced antimicrobial activity, suggesting the piperazine-benzodioxole scaffold in the target compound could confer similar properties .
- α-Ketoamide vs.
Pharmacological and Metabolic Comparisons
- Antimicrobial Activity : Piperazine-acetamide derivatives with electron-deficient aromatic substituents (e.g., 3,5-difluorophenyl in compound 47) exhibit potent activity against gram-positive bacteria, implying that the 4-fluorobenzyl group in the target compound may similarly enhance antimicrobial potency .
- Oxidative Stability : The benzodioxole moiety in related compounds undergoes hydroxylation under oxidative conditions (e.g., compound 4 in ), suggesting the target compound may require structural modifications (e.g., fluorination) to mitigate metabolic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
